methyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate
Overview
Description
Methyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C19H27NO3 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.19909372 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The preparation and characterization of substances with the diphenylethylamine nucleus, including derivatives similar to the specified compound, have been explored for their potential as dissociative agents. These compounds are synthesized and characterized using techniques such as high-resolution electrospray mass spectrometry (HR-ESI-MS), liquid chromatography ESI-MS/MS, gas chromatography ion trap electron and chemical ionization MS, nuclear magnetic resonance spectroscopy (NMR), and infrared spectroscopy. For instance, Wallach et al. (2015) detailed the synthesis of diphenidine, a compound with a similar structure, highlighting the ability to differentiate between isomeric pairs using analytical techniques (Wallach et al., 2015).
Pharmacological Activities
Research on structurally related compounds also delves into their pharmacological properties, such as neuroprotective effects and inhibition of specific receptors. For example, Chenard et al. (1995) identified a compound as a potent and selective N-methyl-D-aspartate (NMDA) antagonist through a structure-activity relationship program, indicating potential neuroprotective applications (Chenard et al., 1995). Similarly, compounds with the xanthene-9-spiro-4'-piperidine nucleus have been explored for opiate activity, suggesting their potential use in developing analgesics with improved pharmacological properties (Galt et al., 1989).
Properties
IUPAC Name |
methyl 1-[3-(4-propan-2-ylphenyl)propanoyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-14(2)16-7-4-15(5-8-16)6-9-18(21)20-12-10-17(11-13-20)19(22)23-3/h4-5,7-8,14,17H,6,9-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSJHPXNPFAZKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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